dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate
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Overview
Description
Dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate, also known as DOD, is a synthetic compound that has been widely used in scientific research. It is a derivative of tartaric acid and is commonly used as a chiral auxiliary in asymmetric synthesis. DOD has also been found to have potential biological activities, making it a promising compound for further investigation.
Mechanism Of Action
The mechanism of action of dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate is not fully understood. However, it is believed to act as a chiral template in asymmetric synthesis, facilitating the formation of chiral products. In addition, dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate may interact with biological molecules, leading to its potential biological activities.
Biochemical And Physiological Effects
Dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has been found to have potential biological activities, including anticancer, antiviral, and antibacterial activities. It has also been investigated for its potential use in drug delivery systems. However, further research is needed to fully understand the biochemical and physiological effects of dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate.
Advantages And Limitations For Lab Experiments
One advantage of using dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate in lab experiments is its effectiveness as a chiral auxiliary in asymmetric synthesis. It is also relatively easy to synthesize and purify. However, one limitation is that dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate is not readily available commercially and must be synthesized in the lab.
Future Directions
There are several future directions for research on dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate. One area of interest is its potential use as a drug delivery system. dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has been found to be effective in encapsulating drugs and delivering them to target cells. Another area of interest is its potential use as an anticancer agent. dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has been found to have cytotoxic effects on cancer cells and may be a promising candidate for further investigation. Additionally, further research is needed to fully understand the mechanism of action and potential biological activities of dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate.
Synthesis Methods
The synthesis of dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate involves the reaction of octadecylamine with tartaric acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate.
Scientific Research Applications
Dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has been widely used in scientific research as a chiral auxiliary in asymmetric synthesis. It has been found to be effective in the synthesis of a variety of chiral compounds, including amino acids, alcohols, and epoxides. dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate has also been investigated for its potential biological activities, including anticancer, antiviral, and antibacterial activities.
properties
CAS RN |
17977-66-1 |
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Product Name |
dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate |
Molecular Formula |
C40H78O6 |
Molecular Weight |
655 g/mol |
IUPAC Name |
dioctadecyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C40H78O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45-39(43)37(41)38(42)40(44)46-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-42H,3-36H2,1-2H3/t37-,38-/m1/s1 |
InChI Key |
RYGCHSSZXHQCEJ-XPSQVAKYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCCCC)O)O |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCCCC)O)O |
Other CAS RN |
17977-66-1 |
Origin of Product |
United States |
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